2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
The compound 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide features a thieno[2,3-d]pyrimidin-4-one core substituted with:
- A methyl group at position 6, which may improve metabolic stability.
- A sulfanyl bridge at position 2 linked to an N-(2-methoxyphenyl)acetamide moiety, contributing to hydrogen bonding and solubility modulation.
Properties
IUPAC Name |
2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-13-10-15-19(30-13)23-21(24(20(15)26)11-14-6-5-9-28-14)29-12-18(25)22-16-7-3-4-8-17(16)27-2/h3-10H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSUFVFXRVCDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur ylides, alkyl acetylenic carboxylates, and various catalysts .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]p
Biological Activity
The compound 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 439.6 g/mol. It features a thieno[2,3-d]pyrimidine core, a furan moiety, and a methoxyphenyl acetamide group, contributing to its pharmacological properties.
Antimicrobial Activity
Research has demonstrated that compounds related to thieno[2,3-d]pyrimidines exhibit significant antibacterial and antimycobacterial activities. In vitro studies have shown that derivatives with similar structures effectively inhibit various strains of bacteria:
- Gram-positive Bacteria : Compounds have shown activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Effective against Escherichia coli and Salmonella typhi.
- Mycobacterial Strains : Significant activity was noted against Mycobacterium tuberculosis and Mycobacterium avium.
The minimum inhibitory concentration (MIC) values for these compounds indicate their potency, often requiring lower concentrations to achieve effective inhibition compared to standard antibiotics .
Anticancer Activity
The anticancer potential of thieno[2,3-d]pyrimidines has been explored in various studies. For example:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. Notably, they have been shown to target de novo purine biosynthesis pathways, which are crucial for nucleic acid synthesis in rapidly dividing cells .
- Cell Line Studies : Compounds have demonstrated cytotoxic effects on various cancer cell lines with IC50 values ranging from 2.11 nM to 7.19 nM .
The biological activity of this compound involves several mechanisms:
-
Enzyme Inhibition : The compound may inhibit enzymes such as GARFTase (Glycinamide ribonucleotide formyltransferase), which plays a pivotal role in the purine metabolism pathway.
Enzyme Target Ki (μM) GARFTase 18.5 ATIC >200 - Cellular Uptake : The presence of specific functional groups enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies
- Antimicrobial Evaluation :
- Cytotoxicity Assessment :
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- Thieno[2,3-d]pyrimidine core : This heterocyclic structure is associated with various biological activities.
- Furan ring : Contributes to the compound's reactivity and potential interactions with biological targets.
- Sulfanyl group : Enhances the compound's solubility and bioavailability.
- Aromatic amide linkage : Implicated in binding interactions with target proteins.
The molecular formula is with a molecular weight of approximately 345.43 g/mol.
Antitumor Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. For example, studies have shown that compounds similar to 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can inhibit cell growth in various cancer cell lines. In particular:
- In vitro studies demonstrated that derivatives can effectively target folate receptors (FRs), which are overexpressed in cancer cells, leading to selective cytotoxicity against tumor cells while sparing normal cells .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound 20 | 16.2 | DHFR |
| Compound 23 | 67.7 | DHFR |
These findings suggest that the compound may act as a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis essential for cell proliferation .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thieno[2,3-d]pyrimidines have been found to inhibit various inflammatory pathways, making them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
- Thieno[2,3-d]pyrimidine Derivatives in Cancer Research : A study synthesized several derivatives and evaluated their activity against the NCI 60 cancer cell lines. Compounds demonstrated varying levels of cytotoxicity, with some showing enhanced potency compared to standard chemotherapeutics like 5-fluorouracil .
- In Silico Drug Design : Computational studies have been conducted to predict the binding affinity of thieno[2,3-d]pyrimidine derivatives to various biological targets. These studies aid in understanding structure–activity relationships and optimizing lead compounds for better efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
BB00889 (CAS 690643-62-0):
- Structure: 2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide.
- Key Differences :
- Substituent at position 5 : 4-Methoxyphenyl vs. furan-2-ylmethyl in the target compound.
- Acetamide group : 4-Sulfamoylphenyl vs. 2-methoxyphenyl.
- Implications :
- The 4-sulfamoylphenyl group in BB00889 introduces a polar sulfonamide, likely improving aqueous solubility but reducing membrane permeability compared to the target’s 2-methoxyphenyl .
- The allyl group at position 3 in BB00889 may offer different steric effects compared to the furan-2-ylmethyl group in the target compound .
ZINC2886850 (CAS 379236-68-7):
- Structure: 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide.
- Key Differences :
- Furan substitution : 5-Methylfuran-2-yl vs. unsubstituted furan-2-ylmethyl.
- Acetamide group : 2-Methylphenyl vs. 2-methoxyphenyl.
- Implications: The 5-methyl group on the furan ring could enhance metabolic stability by reducing oxidative degradation .
Acetamide Group Variations
N-(2-Methoxyphenyl)-2-(quinazoline-sulfonyl)acetamides ():
- Structure : Derivatives like N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 39).
- Key Differences: Core: Quinazoline-sulfonyl vs. thienopyrimidinone. Biological Activity: Demonstrated anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines.
- Implications: The quinazoline core may offer stronger π-stacking interactions, but the thienopyrimidinone in the target compound could provide unique steric or electronic profiles for selective binding .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ():
- Structure: A dihydropyrimidinone-thioacetamide derivative.
- Key Differences: Core: Dihydropyrimidinone vs. thienopyrimidinone. Substituents: 2,3-Dichlorophenyl vs. 2-methoxyphenyl.
- Implications :
Pharmacological Activity Comparisons
TRPA1 Inhibitors ():
- Thieno[2,3-d]pyrimidin-4-one derivatives are patented as TRPA1 antagonists.
- Target Compound’s Potential: The furan and methoxyphenyl groups may enhance binding to TRPA1’s hydrophobic pockets, but activity data are needed for direct comparison .
Anti-Exudative Agents ():
- Analogues: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides showed anti-exudative activity comparable to diclofenac.
- Implications: The target compound’s thienopyrimidinone core may offer improved potency over triazole-based derivatives due to enhanced planar rigidity .
Physicochemical Properties
| Property | Target Compound | BB00889 | ZINC2886850 |
|---|---|---|---|
| Molecular Weight | ~500 g/mol | 542.65 g/mol | ~540 g/mol |
| Key Substituents | 2-Methoxyphenyl | 4-Sulfamoylphenyl | 2-Methylphenyl |
| Predicted logP | ~3.5 | ~2.8 (polar sulfa) | ~3.7 (methyl) |
| Metabolic Stability | Moderate (methoxy) | Low (sulfonamide) | High (methylfuran) |
Q & A
Q. What established synthetic routes are available for synthesizing this compound?
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclocondensation of 3-aminothieno[2,3-b]pyridine precursors with thioureas or isothiocyanates under reflux conditions in ethanol or DMF. For example, 3-amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides are synthesized via nucleophilic substitution at the 2-position using alkyl halides or aryl thiols . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How can the molecular structure of this compound be confirmed?
Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural confirmation. For related sulfanyl-acetamide derivatives, monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, and β = 108.76° have been resolved. Hydrogen bonding between the sulfanyl group and pyrimidine N-H moieties stabilizes the crystal lattice . Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) should also be used to validate functional groups and molecular weight.
Q. Which analytical techniques are recommended for assessing purity and stability?
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Stability : Accelerated stability studies under varying pH (1–13), temperature (40–60°C), and humidity (75% RH) using LC-MS to monitor degradation products.
- Structural Integrity : ¹H NMR (DMSO-d₆) to track shifts in the thienopyrimidinone NH (~δ 12.5 ppm) and furan methyl protons (~δ 2.3 ppm) .
Advanced Research Questions
Q. How can computational methods optimize the synthetic yield and regioselectivity?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways to identify energy barriers for competing regioselective substitutions. For instance, the sulfanyl group’s nucleophilicity at the 2-position of thieno[2,3-d]pyrimidinone can be enhanced by electron-donating substituents on the furan ring, reducing activation energy by ~15 kcal/mol . Reaction path sampling software (e.g., GRRM) can predict intermediates and guide solvent selection (e.g., DMF vs. THF) to favor kinetically controlled products.
Q. What in vitro assays are suitable for evaluating bioactivity?
- Enzyme Inhibition : Dose-response assays against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorescence polarization or calorimetry.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (KD values < 100 nM indicate high potency) .
Q. How to resolve contradictions in reported synthetic yields for analogous compounds?
Contradictions often arise from unoptimized reaction conditions. Design a fractional factorial experiment (e.g., varying temperature, solvent polarity, and catalyst loading) and analyze results using ANOVA. For example, increasing reaction temperature from 80°C to 100°C may improve yields by 20% but risks decomposition of the furanmethyl group. Multivariate optimization tools like Design-Expert® can identify ideal parameter combinations .
Q. How can QSAR models predict structure-activity relationships (SAR)?
Build a QSAR model using descriptors like logP, polar surface area, and Hammett constants (σ) for substituents. For thieno[2,3-d]pyrimidine derivatives, a positive correlation exists between electron-withdrawing groups (e.g., -NO₂) on the phenylacetamide moiety and COX-2 inhibition (R² = 0.89). Machine learning algorithms (e.g., random forest) can prioritize derivatives for synthesis .
Q. How to assess hydrolytic stability of the sulfanyl linker?
Conduct forced degradation studies in buffered solutions (pH 1–13) at 37°C. Monitor cleavage of the sulfanyl bond via LC-MS/MS, identifying hydrolysis products like free thiols. The 2-methoxyphenyl group enhances stability at neutral pH (t₁/₂ > 48 hours) due to steric shielding .
Q. What strategies improve selectivity in multi-target drug design?
- Fragment-Based Design : Replace the furanmethyl group with bioisosteres (e.g., thiophene) to reduce off-target binding.
- Prodrug Modification : Introduce esterase-labile groups (e.g., acetyl) on the acetamide to achieve tissue-specific activation.
- Hybrid Scaffolds : Combine the thienopyrimidinone core with known pharmacophores (e.g., chalcone) to target dual pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
